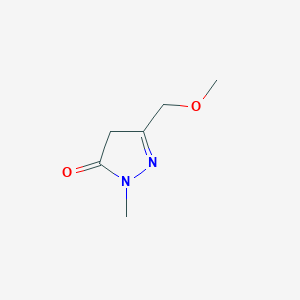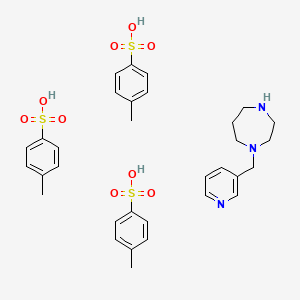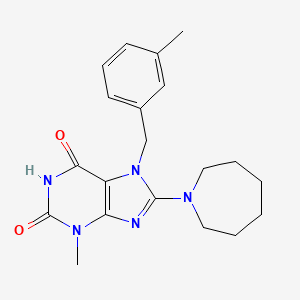
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one, also known as MDP, is a chemical compound that has been used in various scientific research studies. It is a pyrazolone derivative that has been shown to have potential therapeutic applications in the field of neuroscience.
Scientific Research Applications
Antiviral Covalent Cysteine Protease Inhibitor
The compound has been used in the synthesis of a promising antiviral covalent cysteine protease inhibitor . This inhibitor is being developed as a potential treatment for diseases caused by Alphaviruses .
Solvent for Paints and Inks
3-Methoxy-3-methyl-1-butanol, a compound with a similar structure, is widely used as a solvent for paints and inks . It’s possible that the compound could have similar applications.
Alzheimer’s Disease Research
Anticancer Agent
In the search for an anticancer agent acting as an inhibitor of the mitotic kinesin Eg5, a series of DHPM derivatives, including those with similar structures, have been synthesized .
Biomass Conversion and Biorefinery
The compound has been used in the bioconversion of furans, which are important in the development of bioprocesses producing molecules that can replace those derived from oil .
Biodiesel Candidates or Diesel Additives
2,5-bis(alkoxymethyl)furans (BAMFs), which can be produced from compounds like the one , are considered to be a new type of biodiesel candidates or diesel additives due to their excellent physicochemical properties .
Mechanism of Action
Target of Action
The primary targets of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets in a way that induces changes at the molecular level .
Biochemical Pathways
The biochemical pathways affected by 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one are yet to be determined. Current research is focused on identifying these pathways and understanding their downstream effects .
Result of Action
The molecular and cellular effects of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one’s action are currently being studied. Early research suggests that this compound may have significant effects at the cellular level, but more detailed studies are needed to fully understand these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is an area of active research. Factors such as temperature, pH, and the presence of other compounds can potentially affect the activity of this compound .
properties
IUPAC Name |
5-(methoxymethyl)-2-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-6(9)3-5(7-8)4-10-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRGZLIDLAYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)
![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2509406.png)
![N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2509408.png)


![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2509411.png)


![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2509417.png)
![3-(2,5-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2509418.png)